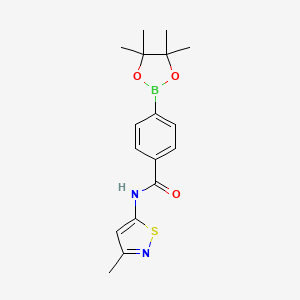

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Overview

Description

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C17H21BN2O3S and its molecular weight is 344.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on available research.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H24BNO3S |

| Molecular Weight | 337.26 g/mol |

| InChI Key | OSJRDCMZZXQOKY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an agonist for various receptors involved in metabolic processes.

Target Receptors

Recent studies have highlighted the compound's potential interaction with the human constitutive androstane receptor (CAR) . CAR is known for its role in regulating genes involved in drug metabolism and clearance. The compound's ability to activate CAR could suggest a role in enhancing hepatic functions such as fatty acid oxidation and biotransformation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency in activating CAR. For instance:

- IC50 Values : The compound showed an IC50 value in the low micromolar range for CAR activation.

Cytotoxicity Assessment

Cytotoxicity studies reveal that while the compound activates CAR effectively, it also exhibits moderate cytotoxic effects on certain cell lines. This dual action necessitates further investigation to balance efficacy with safety.

Study 1: CAR Activation and Metabolic Impact

A recent study explored the effects of various derivatives of thiazole-based compounds on CAR activation. Among these derivatives, this compound was identified as a potent activator. The study utilized both recombinant cell lines and primary hepatocytes to assess the compound's efficacy .

Study 2: Comparative Analysis with Other Compounds

In a comparative analysis with known CAR agonists such as CITCO (6-(4-chlorophenyl)imidazo[2,1-b]thiazole), this compound demonstrated superior selectivity towards CAR over PXR (pregnane X receptor), making it a promising candidate for further development .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds featuring thiazole rings exhibit significant anticancer properties. The thiazole moiety is known to interact with various biological targets involved in cancer progression. Research has demonstrated that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have been shown to target specific kinases involved in cell signaling pathways critical for cancer cell survival .

2. Neuroprotective Effects

The neuroprotective properties of thiazole derivatives are also noteworthy. Studies have suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways that are activated during neurodegenerative diseases. For example, thiazole-based compounds have been evaluated for their ability to inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease .

3. Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal infections. Studies have reported that compounds with similar structures exhibit potent activity against resistant strains of bacteria .

Material Science Applications

1. Organic Electronics

The compound's boron-containing dioxaborolane moiety suggests potential applications in organic electronics and optoelectronic devices. Boron compounds are known for their ability to improve charge transport properties in organic semiconductors. Research indicates that incorporating such structures into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Sensors

this compound may also find utility in sensor technology due to its ability to selectively bind certain analytes. The thiazole ring can be functionalized to create selective sensors for metal ions or small organic molecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Case Studies

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BN2O3S/c1-11-10-14(24-20-11)19-15(21)12-6-8-13(9-7-12)18-22-16(2,3)17(4,5)23-18/h6-10H,1-5H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEFXBTZMGERJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC(=NS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592319 | |

| Record name | N-(3-Methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-51-8 | |

| Record name | N-(3-Methyl-5-isothiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.